

Spectroscopic and Synthetic Profile of 5-Chloro-6-methyluracil: A Technical Guide

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Compound of Interest

Compound Name: 5-Chloro-6-methyluracil

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **5-Chloro-6-methyluracil**, a pyrimidine derivative of interest in medicinal chemistry and drug development. This document details the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside experimental protocols for its synthesis and characterization.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry for **5-Chloro-6-methyluracil**.

Table 1: ^1H and ^{13}C NMR Spectroscopic Data

Nucleus	Chemical Shift (δ) ppm
^1H	Data not available in search results
^{13}C	Data not available in search results

No specific ^1H and ^{13}C NMR chemical shift values for **5-Chloro-6-methyluracil** were found in the provided search results. General ranges for similar pyrimidine derivatives suggest expected signals for the methyl group, and the uracil ring protons and carbons, which would be influenced by the chloro-substituent.

Table 2: Infrared (IR) Spectroscopy Data

Vibrational Mode	Wavenumber (cm ⁻¹)
Data not available in search results	Data not available in search results

Specific IR absorption bands for **5-Chloro-6-methyluracil** were not explicitly detailed in the search results. However, characteristic peaks for uracil derivatives typically include N-H stretching, C=O stretching, C=C stretching, and C-H bending vibrations.

Table 3: Mass Spectrometry Data

Ion/Fragment	m/z
[M] ⁺	160.00340
[M+H] ⁺	161.01123
[M+Na] ⁺	182.99317
[M-H] ⁻	158.99667

The predicted mass spectrometry data is available from PubChem and indicates the expected mass-to-charge ratios for the molecular ion and common adducts.[\[1\]](#)

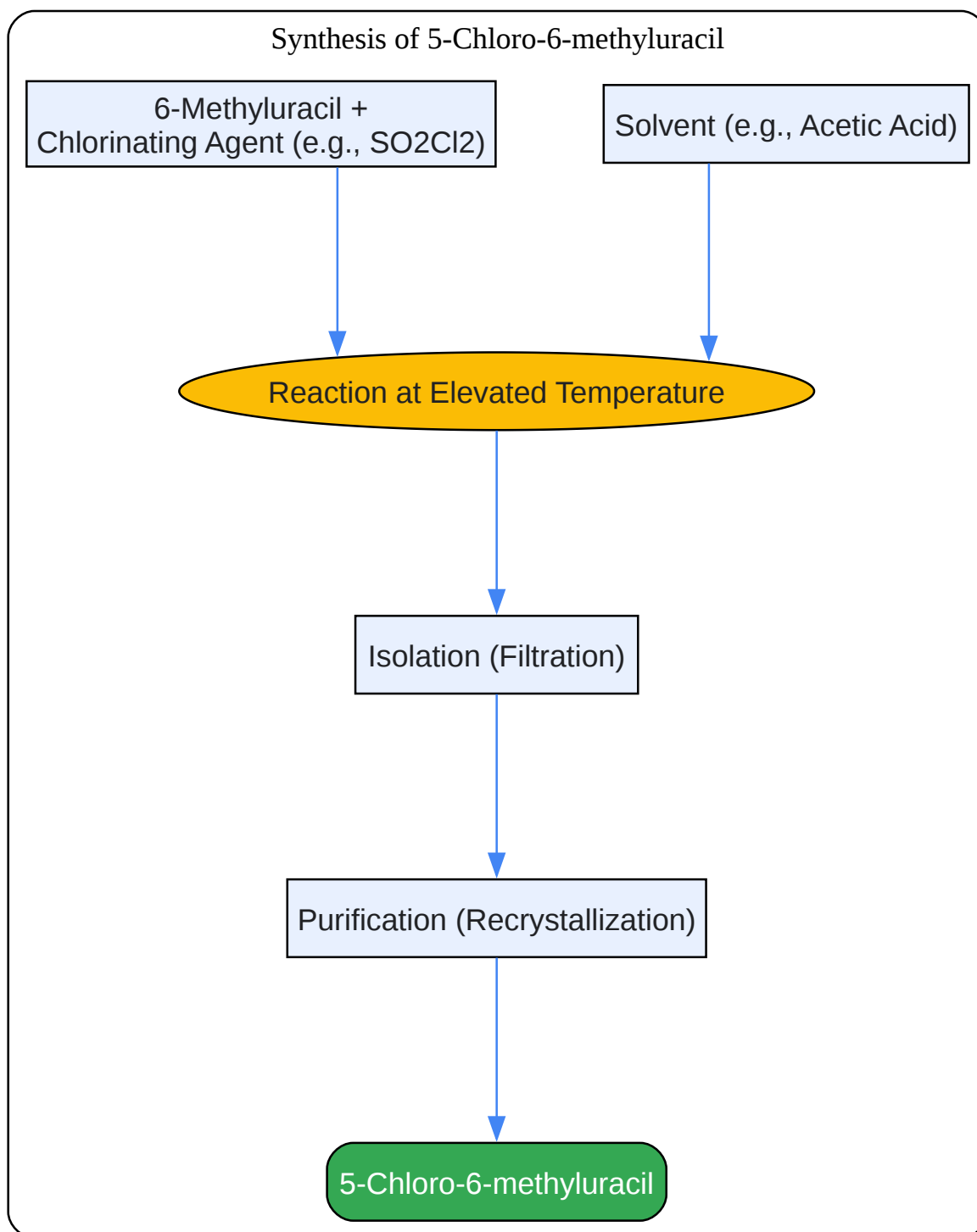
Experimental Protocols

Synthesis of 5-Chloro-6-methyluracil

The synthesis of **5-Chloro-6-methyluracil** can be achieved through the chlorination of 6-methyluracil. A general procedure, adapted from the synthesis of related compounds, is as follows:

- **Preparation of 6-Methyluracil:** 6-Methyluracil is synthesized by the condensation of ethyl acetoacetate and urea in the presence of a base.
- **Chlorination:** 6-Methyluracil is then reacted with a chlorinating agent, such as sulfuryl chloride, in a suitable solvent like acetic acid. The reaction mixture is typically heated to drive the reaction to completion.

- Isolation and Purification: The crude product is isolated by filtration and purified by recrystallization from an appropriate solvent, such as ethanol or water, to yield pure **5-Chloro-6-methyluracil**.



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A simplified workflow for the synthesis of **5-Chloro-6-methyluracil**.

Spectroscopic Characterization

The following are general protocols for obtaining the spectroscopic data for pyrimidine derivatives like **5-Chloro-6-methyluracil**.

NMR Spectroscopy (^1H and ^{13}C):

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d_6 , CDCl_3) in a standard 5 mm NMR tube.
- **Instrument Setup:** The spectra are recorded on a spectrometer, for instance, a Bruker Avance-III 500 MHz instrument.
- **Data Acquisition:** Standard pulse programs are used to acquire ^1H and ^{13}C NMR spectra. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

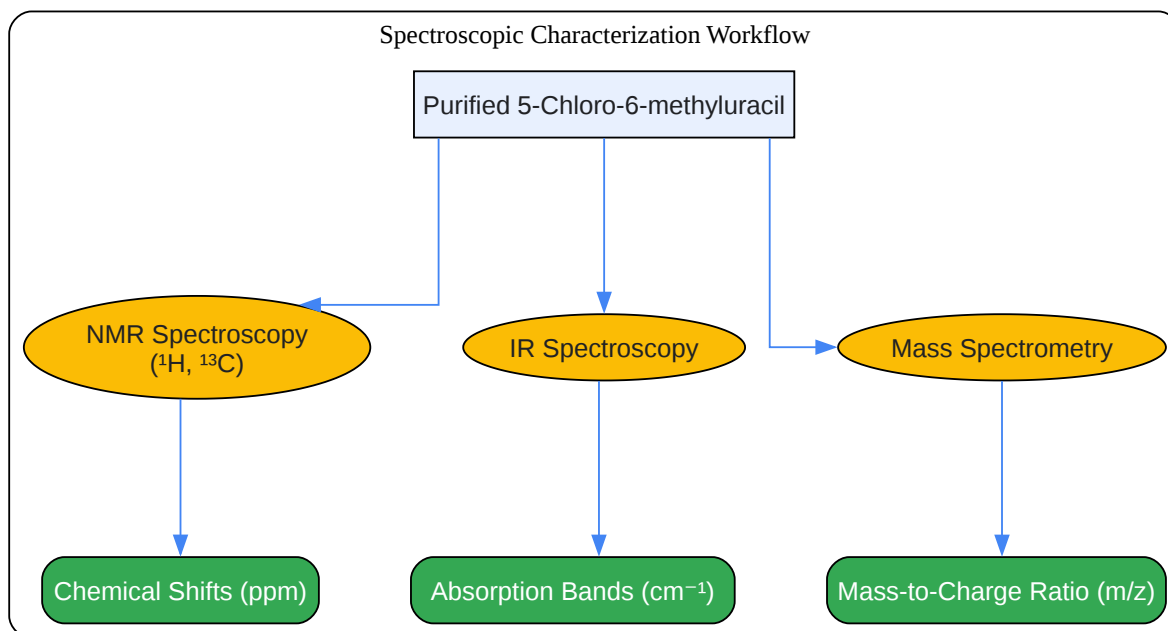
Infrared (IR) Spectroscopy:

- **Sample Preparation:** The sample is prepared as a KBr (potassium bromide) pellet. A small amount of the solid sample is finely ground with dry KBr and pressed into a thin, transparent disk.
- **Data Acquisition:** The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of $4000\text{--}400\text{ cm}^{-1}$.

Mass Spectrometry (MS):

- **Sample Introduction:** The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
- **Ionization:** Electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) can be used.

- **Data Acquisition:** The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion.



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General workflow for spectroscopic analysis of **5-Chloro-6-methyluracil**.

This technical guide serves as a foundational resource for researchers working with **5-Chloro-6-methyluracil**. While specific experimental spectral data was not available in the provided search results, the outlined protocols and data for related compounds offer a strong starting point for experimental work and data interpretation. Further investigation into the cited literature and spectral databases is recommended to obtain detailed spectral charts.

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References

- 1. 5-CHLORO-6-METHYLURACIL(16018-87-4) ¹H NMR spectrum [chemicalbook.com]
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